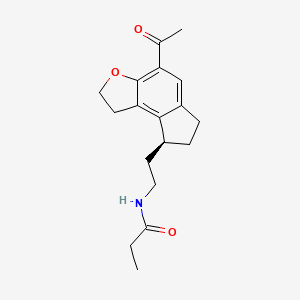![molecular formula C11H15ClF3NO B1377336 1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride CAS No. 1384430-04-9](/img/structure/B1377336.png)
1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Stereospecific Intramolecular Cyclization
One study explored the stereospecific intramolecular cyclization of diethyl (R)-2-(N-benzylidene)aminobutyl phosphite, leading to the formation of P-epimeric (3R,5R)-2-ethoxy-2-oxo-3-phenyl-5-ethyl-1,4,2-oxazaphosphorinanes as final reaction products (Dimukhametov et al., 2001). This study highlights the compound's role in facilitating complex chemical transformations, which could be beneficial in synthesizing specific pharmaceutical compounds or materials with unique properties.
Novel Fluorine-containing Polyetherimide Synthesis
Another research application involves the synthesis of novel fluorine-containing polyetherimide, where a related fluorine-containing compound was synthesized and characterized (Yu Xin-hai, 2010). This demonstrates the compound's utility in the development of advanced materials, potentially useful in various industries such as aerospace, electronics, and coatings due to their enhanced thermal stability and chemical resistance.
Fluorocontaining N,S-heterocycles Synthesis
The synthesis of fluorocontaining N,S-heterocyclic compounds through the reaction of octafluoro-2,3-epoxybutane shows the chemical versatility and potential application in developing novel compounds with specific electronic or photonic properties (Saloutina et al., 2007). Such compounds could have applications in pharmaceuticals, agrochemicals, or as building blocks for more complex molecular structures.
Molecular Encapsulation and Recognition
Research on 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene demonstrates solvent-dependent conformation changes and molecular encapsulation capabilities (Songkram et al., 2010). This indicates potential applications in molecular recognition and sensor development, where specific molecular configurations can lead to significant changes in physical or chemical properties.
Development of Novel Fluorescence Probes
The synthesis and application of novel fluorescence probes for detecting reactive oxygen species demonstrate the compound's potential in biological and chemical sensing technologies (Setsukinai et al., 2003). This can be crucial for studying cellular processes, diagnosing diseases, or monitoring environmental contaminants.
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-2-8(7-15)16-10-6-4-3-5-9(10)11(12,13)14;/h3-6,8H,2,7,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZBHFZGARACGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC=C1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminobutan-2-yl)oxy]-2-(trifluoromethyl)benzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



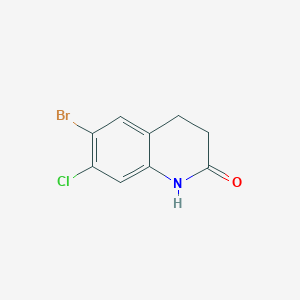
![3-Morpholinone, 4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]-](/img/structure/B1377254.png)

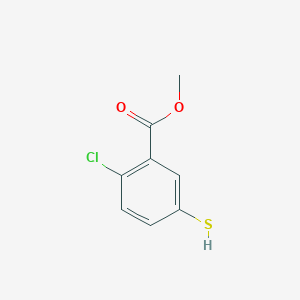
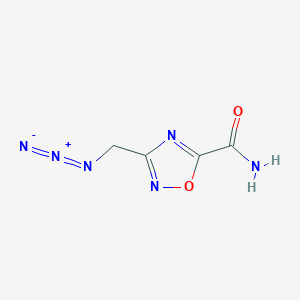
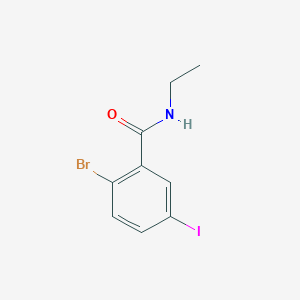

![5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1377265.png)
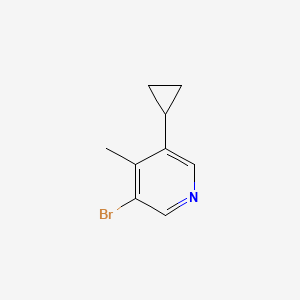
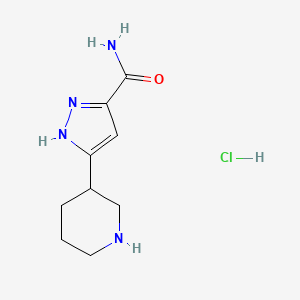
![benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1377269.png)


